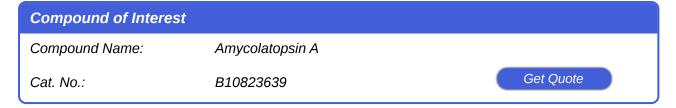


Amycolatopsin A (CAS Number: 2209112-96-7): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide antibiotic isolated from the soil actinomycete Amycolatopsis sp. MST-108494.[1] This document provides a comprehensive technical overview of **Amycolatopsin A**, summarizing its physicochemical properties, biological activity, and putative mechanism of action. Detailed experimental protocols for assessing its antimycobacterial and cytotoxic activities are provided, along with visual representations of its proposed signaling pathway and experimental workflows.

Physicochemical Properties

Amycolatopsin A is a complex macrolide with the following properties:



Property	Value	Reference
CAS Number	2209112-96-7	[1][2][3][4]
Molecular Formula	C60H98O23	[1]
Molecular Weight	1187.4 g/mol	[1]
Class	Glycosylated Polyketide Macrolide	[1]
Solubility	Soluble in methanol or DMSO	[1]
Storage	-20°C for long-term storage	[1]

Biological Activity

Amycolatopsin A exhibits selective and potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. It also demonstrates significant cytotoxicity against certain human cancer cell lines.

Antimycobacterial Activity

Amycolatopsin A has been shown to inhibit the growth of Mycobacterium bovis (BCG) and the virulent Mycobacterium tuberculosis strain H37Rv.[5]

Organism	IC ₅₀ (μΜ)	IC₅₀ (μg/mL)	Reference
Mycobacterium tuberculosis H37Rv	4.4	5.22	[5]
Mycobacterium bovis (BCG)	0.4	0.47	[5]

Cytotoxic Activity

The cytotoxic effects of **Amycolatopsin A** have been evaluated against human cancer cell lines.



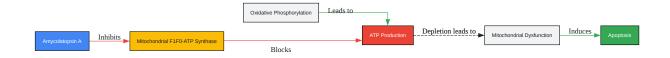
Cell Line	IC50 (μM)	IC₅₀ (μg/mL)	Reference
NCI-H460 (Human Lung Cancer)	1.2	1.42	[5]
SW620 (Human Colon Carcinoma)	0.08	0.095	[5]

Mechanism of Action

While the direct mechanism of action for **Amycolatopsin A** has not been explicitly elucidated in published literature, its structural similarity to apoptolidins and ammocidins strongly suggests a shared mechanism of action.[1] Apoptolidins and ammocidins are known inhibitors of the mitochondrial F₁F₀-ATP synthase.[5][6][7]

This inhibition of ATP synthase disrupts cellular energy metabolism, leading to a decrease in ATP production. The subsequent energy depletion can trigger the intrinsic apoptotic pathway. This proposed mechanism involves the following key steps:

- Inhibition of Mitochondrial F₁F₀-ATP Synthase: **Amycolatopsin A** is predicted to bind to the F₁ subcomplex of the mitochondrial ATP synthase.[2][8]
- Disruption of Oxidative Phosphorylation: The inhibition of ATP synthase decouples the electron transport chain from ATP synthesis, leading to a collapse of the mitochondrial membrane potential.
- Induction of Apoptosis: The disruption of mitochondrial function and the resulting cellular stress activate the intrinsic apoptotic cascade, culminating in programmed cell death.



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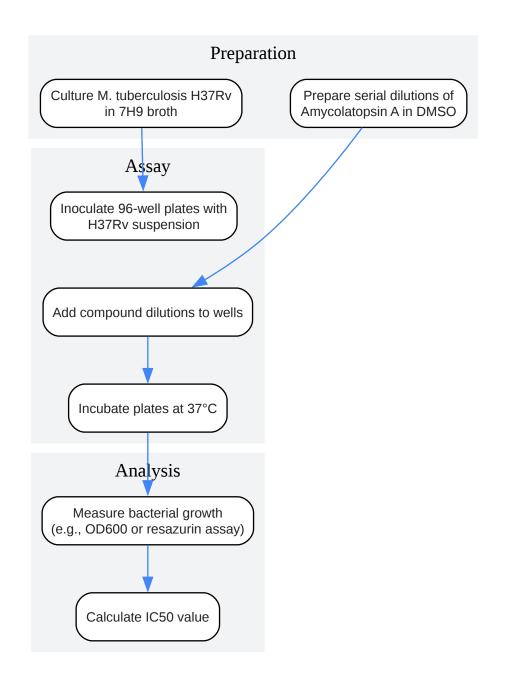
Proposed Mechanism of Action of Amycolatopsin A.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Antimycobacterial Susceptibility Testing

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of **Amycolatopsin A** against Mycobacterium tuberculosis H37Rv.





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Workflow for Antimycobacterial Susceptibility Testing.

Materials:

- Mycobacterium tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
- Amycolatopsin A
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well microplates
- Microplate reader

Procedure:

- Bacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth at 37°C to midlog phase.
- Compound Preparation: Prepare a stock solution of Amycolatopsin A in DMSO. Perform serial two-fold dilutions in 7H9 broth to achieve the desired final concentrations.
- Inoculation: Adjust the bacterial culture to a standardized density (e.g., McFarland standard 0.5) and dilute to the final inoculum concentration in 7H9 broth. Add the bacterial suspension to the wells of a 96-well plate.
- Treatment: Add the serially diluted Amycolatopsin A to the appropriate wells. Include positive (no drug) and negative (no bacteria) controls.
- Incubation: Incubate the plates at 37°C for 7-14 days.
- Growth Measurement: Determine bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator such as resazurin.

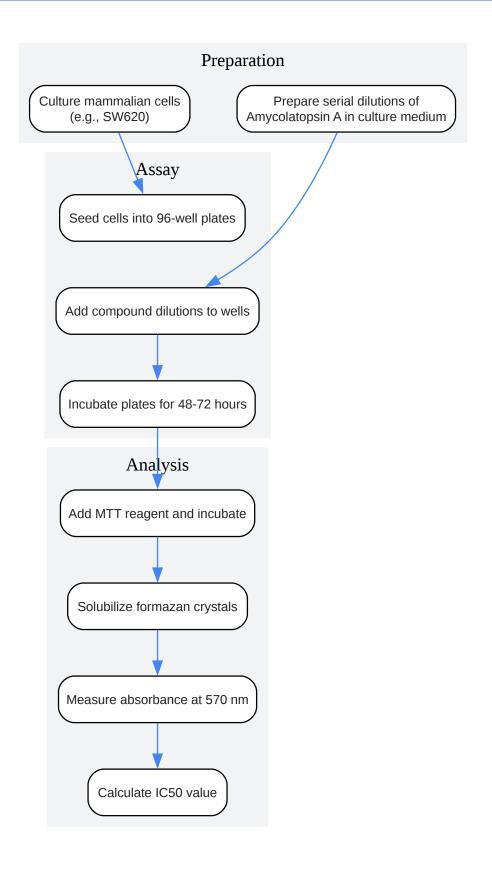


• Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol outlines a representative method for determining the IC₅₀ of **Amycolatopsin A** against a mammalian cell line (e.g., SW620) using a tetrazolium-based (MTT) assay.





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Workflow for Mammalian Cell Cytotoxicity Assay.



Materials:

- SW620 human colon carcinoma cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Amycolatopsin A
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Sterile 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed SW620 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of Amycolatopsin A in DMSO and perform serial dilutions in complete culture medium.
- Treatment: Replace the culture medium in the wells with the medium containing the serially diluted Amycolatopsin A. Include vehicle controls (DMSO).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
- MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

Amycolatopsin A is a promising antimycobacterial agent with a potential mechanism of action involving the inhibition of mitochondrial ATP synthase. Its selective activity against Mycobacterium tuberculosis warrants further investigation for its therapeutic potential. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacological properties and clinical applications of this natural product.

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